![molecular formula C9H11NO2 B1532825 (R)-4-(1-Aminoethyl)benzoic acid CAS No. 1108683-66-4](/img/structure/B1532825.png)
(R)-4-(1-Aminoethyl)benzoic acid
Overview
Description
(R)-4-(1-Aminoethyl)benzoic acid, also known as (R)-4-Aminobenzoyl-L-glutamate, is an amino acid derivative that has been used in a variety of scientific applications. This compound has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Scientific Research Applications
Fluorescence Probes for Reactive Oxygen Species Detection
- A study by Setsukinai et al. (2003) developed novel fluorescence probes, including derivatives of benzoic acid, for selectively detecting highly reactive oxygen species (hROS) and differentiating specific species. These probes are valuable in studying the roles of hROS in various biological and chemical applications (Setsukinai et al., 2003).
Applications in Food and Pharmaceuticals
- Del Olmo, Calzada, and Nuñez (2017) discussed benzoic acid and its derivatives, including their uses as preservatives and flavoring agents in food, cosmetics, and pharmaceuticals, highlighting their widespread occurrence and human exposure (del Olmo, Calzada, & Nuñez, 2017).
Potential in Central Nervous System Disease Treatment
- Shibahara et al. (2017) synthesized a carbon-11-labeled compound related to benzoic acid for positron emission tomography (PET) imaging, exploring its potential in treating central nervous system diseases (Shibahara et al., 2017).
Microbial Biosynthesis
- Zhang and Stephanopoulos (2016) established a microbial biosynthetic system for producing 3-amino-benzoic acid, demonstrating the utility of co-culture engineering in metabolic engineering (Zhang & Stephanopoulos, 2016).
Organometallic Chemistry
- Research by Sandhu et al. (1987) on triorganotin(IV) benzoates and aminobenzoates showed the characterization of these compounds, indicating their potential in organometallic chemistry applications (Sandhu, Verma, Moore, & Parish, 1987).
Analytical Chemistry
- Zheng, Polyakova, and Row (2007) explored the use of amino benzoic acids, including their isomers, in reversed-phase high-performance liquid chromatography (HPLC), significant for analytical chemistry applications (Zheng, Polyakova, & Row, 2007).
properties
IUPAC Name |
4-[(1R)-1-aminoethyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6H,10H2,1H3,(H,11,12)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMBVGSUFFPAFE-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80651216 | |
Record name | 4-[(1R)-1-Aminoethyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80651216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-(1-Aminoethyl)benzoic acid | |
CAS RN |
1108683-66-4 | |
Record name | 4-[(1R)-1-Aminoethyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80651216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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